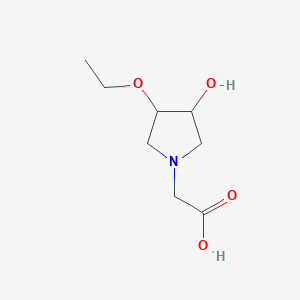
2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)acetic acid
Overview
Description
2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C8H15NO4 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Coupling to Liposomes
One study describes the synthesis of heterobifunctional reagents with hydrophilic polyoxyethylene chains aimed at improving the coupling of peptides to liposomes for immunization purposes. These reagents, including derivatives of acetic acid with various spacer arms, were designed to reduce intrinsic immunogenicity and facilitate the stable conjugation of peptides to liposomal carriers, important for vaccine development (Frisch, Schuber, & Boeckler, 1996).
Chemical Synthesis
Another research effort focused on the synthesis of 3-methylpyrrole from 3-ethoxy-2-methylpropenal, demonstrating a method for generating pyrrole derivatives. This process involves several steps, including condensation, hydrolysis, and decarboxylation, highlighting the compound's utility in complex organic synthesis (Cornforth & Ming-hui, 1990).
Drug Development
Research into angiotensin-converting enzyme (ACE) inhibitors explored derivatives of acetic acids, including those with a thiazepinone ring, for their potential in treating hypertension. This work contributed to understanding structure-activity relationships and the design of more effective ACE inhibitors (Yanagisawa et al., 1987).
Antimicrobial Agents
Studies on the synthesis of optically active quinolones, including those with hydroxypyrrolidinyl groups, have shown significant antimicrobial activities, suggesting the importance of specific stereochemistry in enhancing drug efficacy (Uno et al., 1987).
Corrosion Inhibition
Research into pyrrolidine derivatives as corrosion inhibitors for steel in sulfuric acid solutions highlighted the potential industrial applications of these compounds in protecting metal surfaces, demonstrating the versatility of pyrrolidinyl-based compounds beyond biomedical applications (Bouklah et al., 2006).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common scaffold in many biologically active compounds.
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many compounds with a pyrrolidine ring have diverse biological activities .
Properties
IUPAC Name |
2-(3-ethoxy-4-hydroxypyrrolidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-2-13-7-4-9(3-6(7)10)5-8(11)12/h6-7,10H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUREGHYHSXRMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


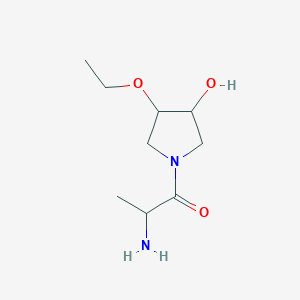
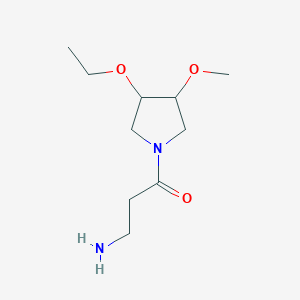
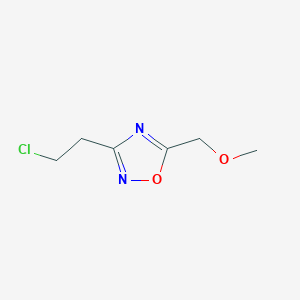


![2-[2-Bromo-5-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1478057.png)





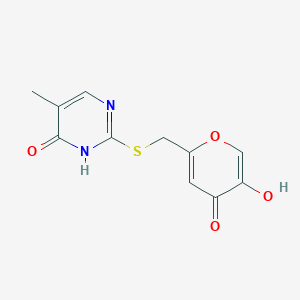

![Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride](/img/structure/B1478072.png)
